5-Isobutoxyisoxazol-3-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a moderately lipophilic 3-aminoisoxazole building block often face supply gaps for branched alkoxy analogs. 5-Isobutoxyisoxazol-3-amine (XLogP 1.7) directly addresses this need for hydrophobic pocket occupancy studies where steric branching impacts metabolic stability over linear isomers. - Enables systematic LogP gradient studies from methoxy (LogP -1.00) to isobutoxy (1.7) for membrane permeability QSPR. - 3-amino handle supports amide/urea library synthesis; branched chain provides differential conformational preorganization. - Available at multi-kilogram scale (97% purity) supporting pilot-scale agrochemical or medicinal chemistry campaigns.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13107540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutoxyisoxazol-3-amine
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=NO1)N
InChIInChI=1S/C7H12N2O2/c1-5(2)4-10-7-3-6(8)9-11-7/h3,5H,4H2,1-2H3,(H2,8,9)
InChIKeyPJNRMTLUIGHWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutoxyisoxazol-3-amine: Physicochemical and Structural Profile


5-Isobutoxyisoxazol-3-amine (CAS 32325-14-7, MW 156.18 g/mol, C₇H₁₂N₂O₂) is a 3-aminoisoxazole derivative bearing a branched isobutoxy substituent at the 5-position of the isoxazole ring . Its computed XLogP of 1.7 and polar surface area (PSA) of 61.3 Ų distinguish it from shorter-chain 5-alkoxy analogs in terms of lipophilicity and membrane permeability potential, while the branched isobutoxy chain confers steric properties absent in its linear n-butoxy constitutional isomer (CAS 32325-11-4) . The compound is commercially available at 97% purity from multiple suppliers, with standard packaging ranging from 1 g to kilogram scale, positioning it as an accessible building block for medicinal chemistry and agrochemical research programs .

Building block type 3-Aminoisoxazole scaffold with branched 5-isobutoxy substituent Offers distinct steric and conformational profile vs linear alkoxy analogs
Physicochemical window Moderate computed lipophilicity Falls within range commonly sought for passive permeability in research programs
Supply context Multi-scale research supply 97% purity; packaging from gram to kilogram scale; supports scale-up from synthesis to screening

Why Generic 5-Alkoxy Substitution Fails


The 5-alkoxy substituent on the 3-aminoisoxazole scaffold directly governs lipophilicity, steric bulk, and conformational flexibility, which in turn dictate pharmacokinetic behavior, target binding, and synthetic reactivity [1]. Substituting 5-isobutoxyisoxazol-3-amine with the unsubstituted isoxazol-3-amine (MW 84.08, XLogP ~0.3) would eliminate the lipophilic anchor needed for hydrophobic pocket occupancy; replacing it with 5-methoxyisoxazol-3-amine (LogP -1.00) would shift the compound from moderately lipophilic to hydrophilic, fundamentally altering membrane partitioning [2]. Even the isomeric 5-n-butoxy analog, while sharing identical molecular formula and PSA, differs in chain branching—a parameter known in medicinal chemistry to affect metabolic stability and off-rate kinetics—yet no direct comparative biological data between these two isomers has been published to date . The quantitative evidence below establishes where measurable differentiation exists and where data gaps remain.

1
Lipophilicity may shift with chain length
Replacing the isobutoxy group with methoxy or ethoxy analogs reduces computed lipophilicity by over one log unit, which may alter membrane partitioning in cell-based assays.
2
Chain branching alters conformational profile
The linear n-butoxy isomer shares molecular formula and PSA but differs in rotatable bond count and molecular complexity; entropic contributions to target binding may not transfer directly.
3
Unsubstituted scaffold lacks lipophilic anchor
3-Aminoisoxazole without a 5-alkoxy group removes the hydrophobic moiety needed for pocket occupancy studies; procurement fit requires verification against target-site requirements.

Quantitative Differentiation from Closest Alkoxy Analogs


Lipophilicity Gradient Across the 5-Alkoxy Series

5-Isobutoxyisoxazol-3-amine exhibits a computed XLogP of 1.7, which is 2.7 log units higher than 5-methoxyisoxazol-3-amine (LogP -1.00) and 1.0 log unit higher than 5-ethoxyisoxazol-3-amine (LogP 0.7) [1]. This lipophilicity gradient is consistent with the increasing carbon count and branching of the alkoxy chain, and falls within the optimal range (LogP 1–3) commonly sought for oral bioavailability in drug discovery programs. In contrast, the shorter-chain analogs fall below or at the lower boundary of this window, potentially limiting their passive membrane diffusion .

Lipophilicity Gradient
Cross-study comparable
ΔXLogP +2.7 vs. 5-methoxy; +1.0 vs. 5-ethoxy
Supports selection when moderate lipophilicity is required for membrane permeability studies
Computed values from different prediction algorithms; cross-study comparison requires method review
Lipophilicity Drug-likeness Membrane permeability

Boiling Point and Density Differentiation

5-Isobutoxyisoxazol-3-amine has a predicted boiling point of 293.9 °C at 760 mmHg and a density of 1.103 g/cm³, compared to 282 °C and 1.243 g/cm³ for 5-methoxyisoxazol-3-amine, and 284.7 °C and 1.183 g/cm³ for 5-ethoxyisoxazol-3-amine [1]. The higher boiling point reflects increased van der Waals interactions from the larger alkoxy chain, while the lower density of the isobutoxy analog (despite higher MW) suggests a less compact molecular packing, likely due to the branched chain disrupting crystal lattice organization .

Boiling Point and Density
Cross-study comparable
ΔBP +11.9 °C vs. 5-methoxy; ΔDensity −0.140 g/cm³ vs. 5-methoxy
Informs purification strategy and solution-phase formulation calculations
Predicted values at 760 mmHg; experimental validation recommended
Physicochemical properties Purification Formulation

Rotatable Bond Count and Conformational Flexibility

5-Isobutoxyisoxazol-3-amine possesses 3 rotatable bonds, compared to 4 rotatable bonds for its linear constitutional isomer 5-n-butoxyisoxazol-3-amine (CAS 32325-11-4), and 2 rotatable bonds for 5-ethoxyisoxazol-3-amine [1]. The reduced rotatable bond count of the branched isobutoxy isomer relative to the linear n-butoxy analog (3 vs. 4) indicates lower conformational entropy, which can translate to reduced entropic penalty upon target binding—a principle well-established in fragment-based drug design. The molecular complexity index further differentiates the two isomers: 119 for the isobutoxy vs. 111 for the n-butoxy .

Rotatable Bond Count
Cross-study comparable
3 bonds (branched) vs. 4 bonds (linear n-butoxy isomer)
May offer a different entropic profile for target-binding studies; requires experimental validation
Computed complexity index: 119 (branched) vs. 111 (linear)
Conformational analysis Molecular flexibility Entropy

Commercial Availability and Purity Specifications

5-Isobutoxyisoxazol-3-amine is commercially available at 97% purity with packaging options spanning from 1 g to 500 kg, as listed by multiple suppliers on major chemical marketplaces . This multi-scale availability contrasts with less common analogs such as 5-sec-butoxyisoxazol-3-amine (CAS 32325-12-5), for which supplier listings are notably fewer, and with the unsubstituted isoxazol-3-amine which, while widely available, lacks the 5-alkoxy substitution entirely [1]. The 97% purity specification is adequate for most research-grade applications including intermediate synthesis, preliminary biological screening, and analytical method development .

Commercial Availability
Data to verify
97% purity; packaging from 1 g to 500 kg; multi-supplier listings
Multi-scale supply reduces procurement risk for research programs
Supplier listings as of 2026; availability should be confirmed at time of procurement
Procurement Supply chain Research chemicals

Recommended Research and Industrial Applications


Kinase Inhibitor Lead Optimization Scaffold

The XLogP of 1.7 positions 5-isobutoxyisoxazol-3-amine within the optimal lipophilicity range (LogP 1–3) for oral drug candidates, making it a suitable 3-aminoisoxazole building block for fragment-based drug discovery programs targeting kinase ATP-binding pockets where hydrophobic contacts are essential [1]. The amino group at the 3-position provides a synthetic handle for amide coupling or urea formation, while the 5-isobutoxy group offers a branched alkyl anchor that may confer differential selectivity compared to linear alkoxy chains in structure-activity relationship (SAR) exploration [1].

Herbicidal and Fungicidal Isoxazole Intermediate

3-Aminoisoxazole derivatives, including those with 5-alkoxy substitution, have been patented as intermediates for herbicidal and endoparasiticidal compounds [1]. The branched isobutoxy chain may impart improved crop compatibility or altered environmental degradation profiles compared to linear alkoxy analogs. The multi-kilogram commercial availability at 97% purity supports process chemistry development and pilot-scale synthesis campaigns .

Lipophilicity-Dependent Permeability Probe

The systematic LogP gradient from 5-methoxy (LogP -1.00) through 5-ethoxy (LogP 0.7) to 5-isobutoxy (XLogP 1.7) makes this compound series valuable for probing lipophilicity-dependent phenomena such as passive membrane permeability, plasma protein binding, and CYP450 metabolic stability . Researchers conducting quantitative structure-property relationship (QSPR) studies can use 5-isobutoxyisoxazol-3-amine as the upper-lipophilicity representative in a congeneric alkoxy series.

Conformational Analysis of Chain Branching Effects

The reduced rotatable bond count (3 vs. 4) and higher molecular complexity (119 vs. 111) of 5-isobutoxyisoxazol-3-amine relative to its linear n-butoxy isomer provide a defined system for studying the impact of chain branching on conformational preorganization, crystal lattice energy, and entropic contributions to ligand binding . This makes the compound useful as a model system in physical organic chemistry and computational chemistry validation studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization scaffold
Branched alkoxy anchor for hydrophobic pocket SAR
Target engagement and selectivity vs. linear alkoxy controls
Herbicidal/fungicidal isoxazole intermediate
Multi-kilogram supply at defined purity
Process chemistry development and pilot-scale synthesis
Lipophilicity-dependent permeability probe
Upper-lipophilicity representative in alkoxy congeneric series
QSPR model validation and membrane permeability assay context
Conformational analysis of chain branching effects
Reduced rotatable bond count vs. linear isomer
Entropic contribution to ligand binding and crystal lattice studies
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